

Application Notes and Protocols for TRC160334 in a DSS-Induced Colitis Model

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Compound of Interest		
Compound Name:	TRC160334	
Cat. No.:	B3320997	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dextran sulfate sodium (DSS)-induced colitis is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD). This model is characterized by damage to the colonic epithelial monolayer, leading to inflammation and ulceration.[1][2][3] **TRC160334** is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. [4][5][6] By inhibiting this enzyme, **TRC160334** leads to the stabilization and activation of HIF, a transcription factor that plays a critical role in cellular adaptation to low oxygen levels and has been shown to be protective in mucosal injury.[4][5][7] Activated HIF is linked to improved intestinal barrier function and mucosal healing, making **TRC160334** a promising therapeutic candidate for IBD.[4][5][6] One of the downstream effects of **TRC160334** treatment is the induction of the cytoprotective heatshock protein 70 (HSP70) in the inflamed colon.[4][5][6]

These application notes provide a detailed protocol for evaluating the therapeutic efficacy of **TRC160334** in the DSS-induced colitis mouse model, along with methods for assessing disease activity and relevant biomarkers.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a study evaluating the therapeutic efficacy of **TRC160334** in a DSS-induced colitis model in female BALB/c mice.[4]



Table 1: Effect of TRC160334 on Disease Activity Index (DAI)

Treatment Group	Day 5	Day 8	Day 11	Day 14
Control (Water)	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
DSS + Vehicle	1.8 ± 0.2	2.9 ± 0.3	3.5 ± 0.2	3.1 ± 0.3
DSS + TRC160334 (2 mg/kg)	1.8 ± 0.2	2.1 ± 0.2	2.3 ± 0.3	1.9 ± 0.3
DSS + TRC160334 (5 mg/kg)	1.8 ± 0.2	1.9 ± 0.2	2.0 ± 0.3	1.5 ± 0.3

^{*}p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of TRC160334 on Percent Change in Body Weight

Treatment Group	Day 5	Day 8	Day 11	Day 14
Control (Water)	+2.5%	+4.0%	+5.5%	+7.0%
DSS + Vehicle	-3.0%	-8.5%	-14.0%	-10.0%
DSS + TRC160334 (2 mg/kg)	-3.0%	-5.0%	-7.5%	-4.0%
DSS + TRC160334 (5 mg/kg)	-3.0%	-4.0%	-6.0%	-2.5%

^{*}p < 0.05 compared to DSS + Vehicle.

Table 3: Macroscopic and Microscopic Scores of Colonic Damage at Day 14



Treatment Group	Macroscopic Score	Microscopic Score
Control (Water)	0.0 ± 0.0	0.0 ± 0.0
DSS + Vehicle	3.8 ± 0.2	3.7 ± 0.2
DSS + TRC160334 (2 mg/kg)	2.5 ± 0.3	2.4 ± 0.3
DSS + TRC160334 (5 mg/kg)	2.1 ± 0.3	2.0 ± 0.3

^{*}p < 0.05 compared to DSS + Vehicle. Data are presented as mean \pm SEM.

Table 4: Colonic Heatshock Protein 70 (HSP70) Induction

Treatment Group	Relative HSP70 Expression
DSS + Vehicle	1.0
DSS + TRC160334 (5 mg/kg)	Significantly Increased*

^{*}Denotes a pronounced induction of HSP70 protein in the colon when compared with the vehicle control.[4]

Experimental Protocols DSS-Induced Colitis Model and TRC160334 Treatment

This protocol describes the induction of acute colitis using DSS and the therapeutic administration of **TRC160334**.

Materials:

- Female BALB/c mice (8-10 weeks old)
- Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
- TRC160334
- Vehicle for **TRC160334** (e.g., 0.5% w/v carboxymethyl cellulose)



- Standard laboratory animal housing and supplies
- Drinking bottles

Procedure:

- Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
- · Induction of Colitis:
 - Prepare a 5% (w/v) DSS solution by dissolving DSS in autoclaved drinking water.
 - Provide the 5% DSS solution to the experimental groups of mice ad libitum in their drinking bottles.[4] Fresh DSS solution should be provided every other day.[4]
 - The control group receives regular autoclaved drinking water throughout the study.[4]
 - Continue DSS administration until study day 11.[4] From day 12 to day 14, provide regular drinking water.[4]
- Animal Grouping and Treatment:
 - On day 5, after colitis has been established, randomize the mice into treatment groups based on their body weight and Disease Activity Index (DAI) scores to ensure even distribution of disease severity.[4]
 - Treatment groups may include:
 - Group 1: DSS + Vehicle
 - Group 2: DSS + TRC160334 (2 mg/kg/day)
 - Group 3: DSS + TRC160334 (5 mg/kg/day)
 - Prepare TRC160334 in the appropriate vehicle at the desired concentrations.



- Administer TRC160334 or vehicle orally (p.o.) once daily from day 5 until the end of the study (day 14).[4]
- Monitoring:
 - Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the DAI score (see Protocol 2).[1][8]
 - Observe the general health and behavior of the animals. Humane endpoints should be established in accordance with institutional guidelines. A common endpoint is a loss of 20-25% of initial body weight.[1]
- Termination and Sample Collection:
 - At the end of the study (day 14), euthanize the mice.
 - Measure the length of the colon from the cecum to the anus.
 - Collect colon tissue for histological analysis (Protocol 3) and myeloperoxidase (MPO) activity assay (Protocol 4).

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to assess the clinical severity of colitis.[9][10]

Procedure:

- Record the body weight, stool consistency, and rectal bleeding for each mouse daily.
- Assign a score for each parameter according to the criteria in Table 5.
- The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Table 5: DAI Scoring Criteria



Score	Weight Loss (%)	Stool Consistency	Rectal Bleeding
0	No loss	Normal, well-formed pellets	No blood
1	1-5		
2	5-10	Loose stools	Slight bleeding
3	10-15		
4	>15	- Diarrhea	Gross bleeding

Note: Some scoring systems combine stool consistency and rectal bleeding. The system presented here is a common adaptation.[10][11]

Histological Analysis of the Colon

Histological assessment is crucial for evaluating the extent of inflammation and tissue damage.

Materials:

- 10% neutral buffered formalin
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and eosin (H&E) stain
- Microscope

Procedure:

- Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin for 24 hours.
- Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols,
 clear in xylene, and embed in paraffin wax.



- Sectioning: Cut 4-5 μm thick sections using a microtome and mount them on glass slides.
- Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
- Scoring: Examine the stained sections under a microscope. Score the severity of colitis based on the criteria in Table 6. This includes evaluating the loss of crypts, infiltration of inflammatory cells, and ulceration.[2][4]

Table 6: Histological Scoring Criteria for Colitis

Score	Histological Features
0	Normal colonic mucosa and submucosa
1	Minimal inflammation with scattered inflammatory cells in the lamina propria
2	Mild inflammation with increased inflammatory cells and focal crypt damage
3	Moderate inflammation with widespread inflammatory cell infiltration, gland distortion, and mucosal erosion
4	Severe inflammation with extensive inflammatory cell infiltration, loss of crypts, and ulceration

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found predominantly in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[12][13]

Materials:

- Colon tissue sample
- Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)



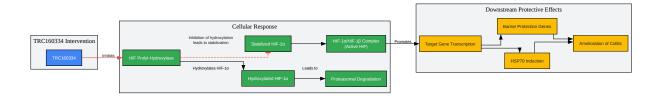
- Homogenizer
- Centrifuge
- Spectrophotometer
- o-dianisidine dihydrochloride
- Hydrogen peroxide (H₂O₂)

Procedure:

- Tissue Homogenization:
 - Weigh a pre-chilled colon tissue sample.
 - Homogenize the tissue in ice-cold homogenization buffer.
 - Subject the homogenate to freeze-thaw cycles to ensure complete cell lysis.
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
- Assay:
 - Collect the supernatant.
 - In a 96-well plate, add a small volume of the supernatant.
 - Add the assay reagent containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
 - Measure the change in absorbance over time at 450 nm using a spectrophotometer.
- Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 μ mol of H₂O₂ per minute.

Visualizations

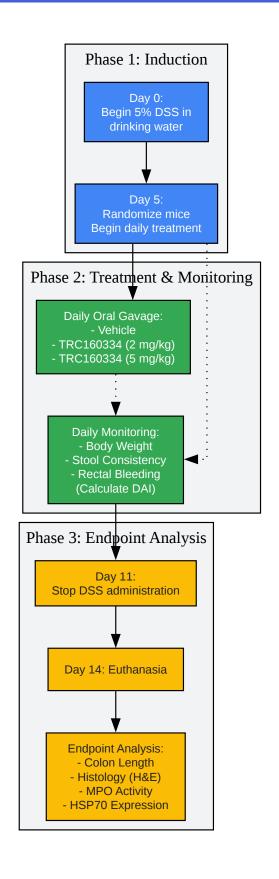




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Caption: Mechanism of action of TRC160334 in ameliorating colitis.





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Caption: Experimental workflow for TRC160334 in DSS-induced colitis.



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